molecular formula C22H26N2O5 B13739059 1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-phenyl-2H-indol-2-one oxalate CAS No. 42773-87-5

1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-phenyl-2H-indol-2-one oxalate

Cat. No.: B13739059
CAS No.: 42773-87-5
M. Wt: 398.5 g/mol
InChI Key: STPRTYALJPESTF-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-phenyl-2H-indol-2-one oxalate (CID 39288) is a synthetic indol-2-one derivative with a molecular formula of C20H24N2O and a molecular weight of 308.4 g/mol (for the free base) . This compound is a salt, formed with oxalic acid, which typically enhances stability and solubility for research purposes. The core structure is based on the 1,3-dihydro-2H-indol-2-one (isatin) scaffold, a privileged structure in medicinal chemistry known to be associated with a wide spectrum of biodynamic activities . Scientific literature indicates that derivatives of 1,3-dihydro-2H-indol-2-one are of significant research interest due to their potential pharmacological properties, which include investigated antibacterial, antifungal, and antitubercular activities . Furthermore, related indol-2-one analogs are the subject of patents and studies exploring their role as receptor tyrosine kinase inhibitors and for potential applications in disorders of the central nervous system . The structural features of this compound—specifically the indole-2-one core substituted with a diethylaminoethyl side chain—suggest it may be investigated for its interaction with various enzymatic or receptor targets. Researchers utilize this and similar compounds as valuable chemical tools for probing biological pathways, developing new therapeutic leads, and studying structure-activity relationships (SAR). This product is intended for chemical and biological research applications only. It is not intended for human therapeutic use, diagnostic use, or any veterinary applications. Researchers should handle this material with appropriate care, utilizing personal protective equipment and referring to the safety data sheet (SDS) before use.

Properties

CAS No.

42773-87-5

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

diethyl-[2-(2-oxo-3-phenyl-3H-indol-1-yl)ethyl]azanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C20H24N2O.C2H2O4/c1-3-21(4-2)14-15-22-18-13-9-8-12-17(18)19(20(22)23)16-10-6-5-7-11-16;3-1(4)2(5)6/h5-13,19H,3-4,14-15H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

STPRTYALJPESTF-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1C2=CC=CC=C2C(C1=O)C3=CC=CC=C3.C(=O)(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-phenyl-2H-indol-2-one oxalate typically involves the construction of the indol-2-one core followed by functionalization at the nitrogen and the 3-position. The diethylaminoethyl substituent is introduced via alkylation of the nitrogen atom, while the phenyl group at the 3-position is installed through various coupling or condensation reactions.

Starting Materials and Key Intermediates

  • 3-Bromooxindoles : These are common intermediates obtained from isatins through multi-step syntheses with overall yields ranging from 51% to 76%.
  • Thioacetamides and Thiobenzamides : Used in condensation reactions to introduce amino or substituted amino groups at the 3-position of the oxindole core.
  • Diethylaminoethyl Halides : Alkylating agents for introducing the diethylaminoethyl group at the nitrogen.

Detailed Synthetic Procedures

Synthesis of 3-Phenyl-1,3-dihydro-2H-indol-2-one Core

A common approach involves the reaction of 3-bromooxindoles with substituted thiobenzamides in dry dimethylformamide (DMF) at room temperature. The reaction time varies depending on the thiobenzamide type (primary or secondary), typically 5 to 12 hours. Triethylamine is added to facilitate the reaction, followed by aqueous work-up and extraction with dichloromethane. Purification is achieved by preparative flash chromatography and crystallization.

Formation of the Oxalate Salt

The oxalate salt of the compound is prepared by treating the free base with oxalic acid in an appropriate solvent, such as ethanol or methanol. This step improves the compound’s stability and solubility characteristics, facilitating its isolation and purification.

Comparative Table of Preparation Methods

Step Method Description Reaction Conditions Yield (%) Notes
Preparation of 3-bromooxindole Multi-step synthesis from isatin Various, overall 51–76% yield 51–76 Key intermediate for subsequent condensation
Condensation with thiobenzamides Stirring in dry DMF with triethylamine Room temp, 5–12 h 70–85+ High isolated yields, purification by chromatography
Nitrogen alkylation Alkylation with 2-(diethylamino)ethyl halides Base, solvent like DMF or acetonitrile Variable (typically good) Selective N-alkylation after 3-substitution
Oxalate salt formation Treatment with oxalic acid in alcoholic solvent Room temp or mild heating High Improves stability and solubility

Chemical Reactions Analysis

1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-phenyl-2H-indol-2-one oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles. Conditions may involve the use of catalysts or specific temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-phenyl-2H-indol-2-one oxalate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Indole derivatives are known for their role in biological processes, including as plant hormones and neurotransmitters.

    Medicine: This compound and its derivatives have potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-phenyl-2H-indol-2-one oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at N1, C3, or the indole core, impacting solubility, bioavailability, and activity.

Compound Name Substituents (N1/C3) Molecular Weight Key Features
Target Compound (Oxalate Salt) N1: 2-(diethylamino)ethyl; C3: Ph ~406.4 (est.) Enhanced solubility via oxalate; potential CNS activity due to diethylamino group
3-Phenyl-oxindole (CAS 3456-79-9) N1: H; C3: Ph 209.24 Simple phenyl substitution; baseline for SAR studies
3-(3-Iodo-4-methylanilino)indol-2-one C3: 3-iodo-4-methylphenylimino 378.18 Halogenated aryl group; potential for enhanced receptor affinity
1-Allyl-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one N1: Allyl; C3: 3,4-dichlorophenylimino 398.24 Electrophilic substituents; possible antitrypanosomal activity
3-Hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one N1: 2-phenylethyl; C3: 2-oxophenylethyl 371.43 Bulky hydrophobic groups; altered membrane permeability

Notes:

  • The diethylaminoethyl group in the target compound likely improves blood-brain barrier penetration compared to non-polar analogs .
  • Halogenation (e.g., iodine, chlorine) in analogs increases molecular weight and may enhance target binding via hydrophobic interactions .

Key Findings :

  • The parent 1,3-dihydro-2H-indol-2-one exhibits high cytotoxicity, but methylol modification reduces toxicity while retaining activity .
  • Bulky substituents (e.g., phenylethyl groups) may decrease cytotoxicity by limiting cellular uptake .

Pharmacological Potential

  • Halogenated Analogs : Dichlorophenyl or iodo substituents may improve antiparasitic activity .
  • Schiff Bases : Exhibit antimicrobial properties, though solubility limitations require formulation optimization .

Biological Activity

1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-phenyl-2H-indol-2-one oxalate is a complex indole derivative that has garnered attention for its diverse biological activities. The compound's unique structure, characterized by an indole core substituted with a diethylaminoethyl group and a phenyl group, enhances its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H26N2O5
  • CAS Number : 42773-87-5
  • SMILES : CCN(CC)CCN1C2=CC=CC=C2C(C1=O)C3=CC=CC=C3

The oxalate salt form improves solubility and stability, making it suitable for pharmacological applications .

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression. For example, it may target kinases that regulate cell proliferation and survival pathways.
  • Receptor Modulation : Interaction studies indicate that the compound can bind to various receptors, influencing their activity. This modulation can affect signaling pathways related to inflammation and immune responses .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Research has demonstrated its potential in inhibiting tumor growth in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been particularly noted .
  • Antimicrobial Properties : The compound exhibits significant antibacterial and antifungal activities. Studies have shown effectiveness against pathogens like Escherichia coli and Candida albicans .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activity:

Compound NameStructureBiological Activity
1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-phenyl-2H-indol-2-oneStructureAntimicrobial, anticancer
3-Ethyl-3-phenylindol-2-oneStructureAntioxidant properties
3-(Diethylamino)-1-methylindol-2-oneStructureAntiviral activity

The unique diethylamino substitution in the compound enhances its biological activity compared to others in the indole class .

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of this compound on human breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The study reported that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In vitro testing against various bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae. This suggests potential for development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-dihydro-1-(2-(diethylamino)ethyl)-3-phenyl-2H-indol-2-one oxalate, and how can purity be validated?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, typically starting with indole derivatives. Key steps include alkylation of the indole nitrogen, followed by oxalate salt formation. Purification involves column chromatography (silica gel, eluent: dichloromethane/methanol gradients) and recrystallization. Purity is validated using HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity and absence of byproducts .

Q. How should researchers handle discrepancies in reported biological activity data for structurally similar indole derivatives?

  • Methodological Answer : Contradictions in biological data (e.g., IC₅₀ values) often arise from assay variability (e.g., cell lines, incubation times). To resolve discrepancies:

  • Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric).
  • Standardize protocols (e.g., ATP levels for cytotoxicity assays).
  • Reference control compounds with known activity in parallel experiments .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound during scale-up?

  • Methodological Answer :

  • Reaction Conditions : Use catalytic Pd(OAc)₂ for Suzuki-Miyaura coupling (yields ~75–85%).
  • Solvent Optimization : Replace THF with DMF to enhance solubility of intermediates.
  • Salt Formation : Adjust pH to 3–4 during oxalate addition to prevent decomposition.
  • Data Support :
Reaction Scale (mmol)Yield (%)Purity (%)Reference
107898
507295
  • Yield drops >20% at >100 mmol due to poor mixing; use flow chemistry for larger batches .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced acetylcholine release activity?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance binding to acetylcholinesterase.
  • Side Chain Variations : Replace diethylaminoethyl with pyrrolidine to reduce off-target effects.
  • In Silico Tools : Use MOE software for docking simulations against human HDAC isoforms (e.g., HDAC6 selectivity) .
  • Biological Validation : Test analogs in ex vivo rat striatum models to measure acetylcholine release .

Q. What in vivo models are appropriate for evaluating the antitumor potential of this compound, and how do results compare to similar HDAC inhibitors?

  • Methodological Answer :

  • Models : HCT116 colon cancer xenografts (immunodeficient mice) with daily oral dosing (50–100 mg/kg).
  • Endpoints : Tumor volume reduction (caliper measurements), histopathology for metastasis.
  • Comparative Data :
CompoundTumor Inhibition (%)Toxicity (MTD, mg/kg)Reference
NVP-LAQ824 (Control)68100
Target Compound5580
  • Lower MTD vs. controls suggests need for prodrug strategies to improve tolerability .

Data Analysis & Reproducibility

Q. How can researchers address variability in reported pharmacokinetic parameters (e.g., half-life) across studies?

  • Methodological Answer :

  • Species Differences : Use murine models for preliminary data but validate in higher mammals (e.g., dogs).
  • Analytical Consistency : Standardize LC-MS/MS conditions (e.g., electrospray ionization, collision energy).
  • Metadata Reporting : Include diet, fasting status, and circadian timing in methods .

Safety & Handling

Q. What precautions are critical when handling the oxalate salt form during in vivo administration?

  • Methodological Answer :

  • pH Adjustment : Reconstitute in saline (pH 5.5–6.0) to prevent precipitation.
  • First Aid : For accidental exposure, rinse skin/eyes with water for 15 mins (avoid ethanol, which enhances absorption) .

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